molecular formula C21H31NO3 B12497460 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate

4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate

Katalognummer: B12497460
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: VVMVJNWTRTUFKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a benzylamino group attached to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the cyclohexyl ring substituted with a tert-butyl group. This can be achieved through the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a strong acid such as hydrogen chloride . The resulting 4-tert-butylcyclohexanol is then reacted with benzylamine and a suitable esterification agent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It could be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The cyclohexyl ring and tert-butyl group contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Tert-butylcyclohexyl acetate: This compound shares the cyclohexyl ring and tert-butyl group but differs in the ester functionality.

    4-Tert-butylcyclohexanol: Similar in structure but lacks the benzylamino and oxobutanoate groups.

Uniqueness

4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C21H31NO3

Molekulargewicht

345.5 g/mol

IUPAC-Name

(4-tert-butylcyclohexyl) 4-(benzylamino)-4-oxobutanoate

InChI

InChI=1S/C21H31NO3/c1-21(2,3)17-9-11-18(12-10-17)25-20(24)14-13-19(23)22-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,22,23)

InChI-Schlüssel

VVMVJNWTRTUFKS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.